molecular formula C10H11BrN2O B1407738 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole CAS No. 1374145-25-1

5-bromo-1-(2-methoxyethyl)-1H-benzimidazole

Cat. No.: B1407738
CAS No.: 1374145-25-1
M. Wt: 255.11 g/mol
InChI Key: FFUYWVOODFMGHI-UHFFFAOYSA-N
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Description

5-Bromo-1-(2-methoxyethyl)-1H-benzimidazole is a heterocyclic aromatic compound that contains a benzimidazole core substituted with a bromine atom at the 5-position and a 2-methoxyethyl group at the 1-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole typically involves the following steps:

    Starting Materials: The synthesis begins with commercially available starting materials such as o-phenylenediamine and 2-bromoethyl methyl ether.

    Cyclization: The o-phenylenediamine undergoes cyclization with 2-bromoethyl methyl ether in the presence of a suitable base, such as potassium carbonate, to form the benzimidazole ring.

    Bromination: The resulting benzimidazole is then brominated at the 5-position using a brominating agent like N-bromosuccinimide (NBS) under controlled conditions.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

5-Bromo-1-(2-methoxyethyl)-1H-benzimidazole can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.

    Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex structures.

Common Reagents and Conditions

    Substitution Reactions: Nucleophiles like amines or thiols, in the presence of a base such as sodium hydride or potassium carbonate.

    Oxidation: Oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, in the presence of bases like potassium carbonate.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with amines can yield 5-amino-1-(2-methoxyethyl)-1H-benzimidazole, while coupling reactions can produce more complex biaryl or heteroaryl derivatives.

Scientific Research Applications

5-Bromo-1-(2-methoxyethyl)-1H-benzimidazole has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-bromo-1-(2-methoxyethyl)-1H-benzimidazole involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit certain enzymes or receptors, leading to its antimicrobial or anticancer effects. The exact pathways and targets depend on the specific application and are often elucidated through biochemical assays and molecular modeling studies .

Comparison with Similar Compounds

Similar Compounds

    5-Bromo-1-(2-methoxyethyl)-1H-indazole: Similar structure but with an indazole core instead of benzimidazole.

    5-Bromo-1-(2-methoxyethyl)-1H-pyrrolo[2,3-b]pyridine: Contains a pyrrolo[2,3-b]pyridine core.

    5-Bromo-1-(2-methoxyethyl)-1H-indole: Features an indole core.

Uniqueness

5-Bromo-1-(2-methoxyethyl)-1H-benzimidazole is unique due to its specific substitution pattern and the presence of both bromine and methoxyethyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

IUPAC Name

5-bromo-1-(2-methoxyethyl)benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11BrN2O/c1-14-5-4-13-7-12-9-6-8(11)2-3-10(9)13/h2-3,6-7H,4-5H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FFUYWVOODFMGHI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1C=CC(=C2)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11BrN2O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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